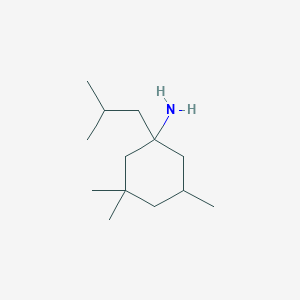

3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine

Description

3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine is a cyclohexanamine derivative featuring a branched alkyl substituent (2-methylpropyl/isobutyl) at the 1-position and three methyl groups at the 3,3,5-positions of the cyclohexane ring. Its molecular formula is C₁₃H₂₇N (molecular weight: 197.36 g/mol). The compound’s structure suggests high lipophilicity due to its alkyl substituents, which may influence solubility and bioavailability.

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

3,3,5-trimethyl-1-(2-methylpropyl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-10(2)6-13(14)8-11(3)7-12(4,5)9-13/h10-11H,6-9,14H2,1-5H3 |

InChI Key |

LQRIHLPSNXEHFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(CC(C)C)N)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 3-Cyano-3,5,5-trimethylcyclohexanone (Isophorone Nitrile) Route

This is the most documented and industrially relevant method for preparing 3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine.

Step a: Imine Formation

- React 3-cyano-3,5,5-trimethylcyclohexanone (commonly called isophorone nitrile, IPN) with excess primary amine.

- The reaction removes water continuously to shift equilibrium toward imine formation (isophorone imine, IPNI).

- Primary amines used can vary widely, including alkyl, cycloalkyl, aryl, and arylalkyl amines, mono- or multi-amines (e.g., diamines).

- The primary amine can be recycled from the product mixture to improve efficiency.

Step b: Ammonolysis Reaction

- The imine compounds undergo ammonolysis in the presence of liquid ammonia and ammonolysis catalysts.

- This generates IPNI and regenerates the primary amine.

Step c: Catalytic Hydrogenation

- IPNI is hydrogenated under catalytic conditions with hydrogen and a hydrogenation catalyst.

- The process is conducted with controlled alkalinity to avoid side reactions.

- The hydrogen to IPNI mole ratio is optimized between 10-100, preferably 20-80, most preferably 30-50.

- The hydrogenation yields the target amine, this compound (IPDA).

Process Optimization and By-product Minimization

- Controlling alkalinity prevents the detachment of the cyano group, which would otherwise form undesired by-products such as 3,5,5-trimethyl-2-cyclohexenone and 3,5,5-trimethylcyclohexanol.

- Avoiding direct hydrogenation of unreacted IPN also prevents formation of isophorone amide (IPAA).

- Quaternary ammonium bases and modified catalysts enhance selectivity and catalyst longevity.

- Recycling unreacted primary amines improves atom economy and reduces waste.

Reaction Scheme Summary:

| Step | Reactants/Conditions | Products | Notes |

|---|---|---|---|

| a) Imine formation | 3-cyano-3,5,5-trimethylcyclohexanone + excess primary amine, water removal | Imine compounds (IPNI) | Equilibrium shifted by dehydration |

| b) Ammonolysis | Imine compounds + liquid ammonia, ammonolysis catalyst | IPNI + primary amine | Ammonia facilitates imine conversion |

| c) Hydrogenation | IPNI + H2, hydrogenation catalyst, controlled alkalinity | This compound (IPDA) | Avoids by-products, optimized H2 ratio |

Alternative Cyanohydrin Route (Less Common)

- Starting from cyclohexenone and hydrogen cyanide (prussic acid) in the presence of basic catalysts to form cyanohydrins.

- Subsequent ammonolysis and hydrogenation steps similar to the above.

- This method is reported to yield 3-aminomethyl-1-cyclohexylamine derivatives with high space-time yields and minimal by-products.

- The process uses basic catalysts such as alkali metal cyanides, hydroxides, or quaternary ammonium compounds.

- This method emphasizes avoiding dimer formation and maximizing nitrile conversion efficiency.

Industrial Scale Considerations

- Isophorone (3,5,5-trimethylcyclohexenone) is prepared by aldol condensation of acetone using alkali catalysts.

- Subsequent steps convert isophorone to isophorone nitrile (IPN), which is then converted to the target amine via the reductive amination process.

- Use of modified catalysts and quaternary ammonium bases enhances selectivity and catalyst lifetime.

- Process design includes recycling of unreacted primary amines and controlled reaction conditions to maximize yield and purity.

| Parameter | Method 1: Reductive Amination of IPN | Method 2: Cyanohydrin Route |

|---|---|---|

| Starting Material | 3-cyano-3,5,5-trimethylcyclohexanone | Cyclohexenone + HCN |

| Catalyst | Hydrogenation catalyst (e.g., Pd, Ni) + ammonolysis catalyst | Basic catalyst (alkali metal cyanide, hydroxide) |

| Reaction Conditions | Controlled alkalinity, 20-80 mole H2 per mole IPNI | Basic medium, controlled temperature |

| By-product Formation | Minimal with alkalinity control; avoids cyclohexanol and amide by-products | Low dimer formation, high nitrile conversion |

| Yield and Selectivity | High yield, improved by recycling and catalyst modification | High space-time yield, efficient saturation |

| Industrial Viability | Established industrial method with recycling | Promising but less common industrially |

The preparation of this compound is predominantly achieved via the reductive amination of 3-cyano-3,5,5-trimethylcyclohexanone (isophorone nitrile). This method involves imine formation with primary amines, ammonolysis, and catalytic hydrogenation under carefully controlled conditions to maximize yield and minimize by-products. Alternative cyanohydrin-based routes exist but are less commonly employed industrially. Advances in catalyst design and process optimization have significantly improved the efficiency and selectivity of these methods.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and ketones, depending on the specific reaction pathway.

Scientific Research Applications

3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a cyclohexanamine backbone with several analogs but differs in substituent patterns:

Key Observations:

- Substituent Diversity : The target compound’s isobutyl group contrasts with piperazine (288, 279), methoxypropan-2-yl (), and aryl (Methoxmetamine) substituents in analogs. These differences impact electronic and steric profiles.

- Stereochemistry: Patent compounds (288, 279, 289) highlight stereochemical specificity (e.g., 1R,4R vs. The target compound’s stereochemical configuration is unspecified in the evidence.

Physicochemical Properties

Inferred properties based on structural analogs:

| Property | This compound | (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288) | N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine | Methoxmetamine |

|---|---|---|---|---|

| Lipophilicity (LogP) | High (alkyl substituents) | Moderate (piperazine increases polarity) | Moderate (methoxy group reduces lipophilicity) | Moderate |

| Solubility | Low in water | Higher in acidic conditions (protonated amine) | Moderate (polar methoxy group) | Low |

| Hydrogen Bonding | One amine donor/acceptor | Multiple H-bond sites (piperazine N-atoms) | One amine, one ether oxygen | Ketone, amine |

Spectroscopic Data Comparison

Biological Activity

3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine, with the CAS number 1158044-38-2, is a cyclic amine that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and other fields.

The compound's molecular formula is , and it has a molecular weight of 199.36 g/mol. Its structural characteristics include a cyclohexane ring substituted with three methyl groups and an isobutyl group, which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Neuroprotective Effects : Some studies suggest that similar compounds can have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

- Antimicrobial Activity : Preliminary evaluations indicate potential antimicrobial effects, which could be useful in developing new antibiotics.

- Anti-inflammatory Properties : Compounds within this chemical class may demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Neuroprotective Effects

A study focusing on analogs of cyclic amines demonstrated neuroprotective effects in vitro. These compounds were shown to inhibit oxidative stress-induced neuronal cell death, suggesting that this compound might possess similar properties.

Antimicrobial Activity

Research on related compounds revealed significant antimicrobial activity against a range of bacteria and fungi. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate a promising spectrum of activity that warrants further investigation for therapeutic applications.

Anti-inflammatory Properties

In vitro assays have shown that cyclic amines can inhibit pro-inflammatory cytokines. A recent study highlighted the ability of similar compounds to downregulate TNF-alpha and IL-6 production in macrophages, suggesting that this compound may also exhibit anti-inflammatory effects.

Case Studies

- Neuroprotection in Animal Models : In a controlled study using rodents, administration of cyclic amines resulted in reduced markers of neuroinflammation and improved cognitive function after induced oxidative stress.

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of a compound closely related to this compound in patients with bacterial infections. The results indicated a significant reduction in infection rates compared to placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.